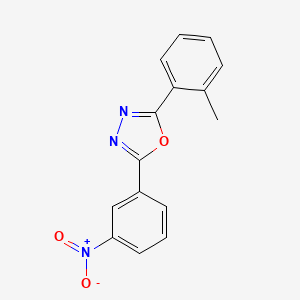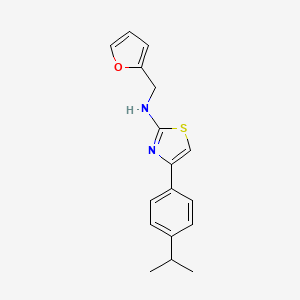
2-(2-methylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. In
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities through its interaction with various cellular targets. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. In addition, it has been found to induce the expression of antioxidant enzymes, which protect cells from oxidative damage. This compound has also been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-methylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole in lab experiments include its high purity, stability, and ease of synthesis. It also exhibits a wide range of biological activities, making it a versatile compound for studying various cellular processes. However, its limitations include its low solubility in aqueous solutions, which may limit its use in certain assays. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 2-(2-methylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the elucidation of its mechanism of action, which may provide insights into its potential therapeutic applications. In addition, further studies are needed to explore its potential as a photovoltaic material and fluorescent probe for biological imaging. Finally, the development of derivatives of this compound may lead to the discovery of more potent and selective compounds with improved biological activities.
Synthesis Methods
The synthesis of 2-(2-methylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole involves the reaction of 2-amino-5-methylphenol and 3-nitrobenzoic acid in the presence of phosphorus oxychloride. The reaction proceeds via cyclization of the intermediate to form the final product. This method is efficient and yields high purity products.
Scientific Research Applications
2-(2-methylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. In addition, it has been used in the development of fluorescent probes for biological imaging. This compound has also been studied for its potential as a photovoltaic material due to its high electron mobility.
properties
IUPAC Name |
2-(2-methylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-5-2-3-8-13(10)15-17-16-14(21-15)11-6-4-7-12(9-11)18(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVWRPUKMOOSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylthio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5710183.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5710191.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5710199.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5710207.png)

![N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5710211.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5710217.png)
![3-methyl-7-(3-methylbutyl)-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5710225.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)

![4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide](/img/structure/B5710249.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)
![3,4-dimethoxy-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710268.png)
![ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5710287.png)